Cas no 53643-12-2 (4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose)

53643-12-2 structure
Nome del prodotto:4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Methylumbelliferyl beta-D-N,N'-diacetylchitobioside
- 4-Methylumbelliferyl Di-N-Acetyl-β-D-chitobiose
- 4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside
- 4-Methylumbelliferyl
- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 4-Methylumbelliferyl beta -D-N,N'-diacetylchitobioside
- NS00071251
- N-((2S,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-ACETAMIDO-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL)OXY)-4-HYDROXY-6-(HYDROXYMETHYL)-2-((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)OXAN-3-YL)ACETAMIDE
- 4-Methylumbelliferyl N,N-diacetyl-b-D-chitobioside
- A-D-chitobiose
- fluorogenic substrate
- N-((2R,3R,4R,5S,6S)-2-((2R,3R,4S,5S,6S)-5-ACETAMIDO-2-(HYDROXYMETHYL)-6-(4-METHYL-2-OXIDANYLIDENE-CHROMEN-7-YL)OXY-4-OXIDANYL-OXAN-3-YL)OXY-6-(HYDROXYMETHYL)-4,5-BIS(OXIDANYL)OXAN-3-YL)ETHANAMIDE
- 4-Methylumbelliferyl beta-D-N,N'-diacetylchitobioside hydrate
- 53643-12-2
- 4-Methylumbelliferyl-N,N-diacetylchitobioside
- 4-METHYLUMBELLIFERYL BETA-D-N,N'-DIACETYL-CHITOBIOSIDE
- DB02759
- 4-Methylumbelliferyl-N,N'-diacetyl-beta-D-chitobioside
- Q27460928
- 4-Methylumbelliferyl Di-N-Acetyl-?-D-chitobiose
- METHYLUMBELLIFERYL-N,N'-DIACETYLCHITOBIOSIDE
- PD060002
- 4-Methylumbelliferyl Di-N-Acetyl-
- DTXSID30201881
- 4-METHYL-UMBELLIFERYL-N-ACETYL-CHITOBIOSE
- 4-methyl-2-oxo-2H-chromen-7-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranoside
- SYW68VG2T6
- 4MU-NAG2, Sigma
- A-D-chitobioside
- AKOS015897096
- N,N'-Diacetyl-4-methylumbelliferyl-beta-D-chitobioside
- 4-METHYLUMBELLIFERYL N,N'-DIACETYL-.BETA.-CHITOBIOSIDE
- 4-METHYLUMBELLIFERYL DI-N-ACETYL-BETA-D-CHITOBIOSE
- 4-Methylumbelliferyl N,N-diacetyl--D-chitobioside
- 4-Methylumbelliferyl N,N-diacetyl-
- 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE
- 4-methylumbelliferyl beta-D-N,N-diacetylchitobiose
- 4-Mudacb
- 4-METHYLUMBELLIFERYL CHITOBIOSE
- 2H-1-Benzopyran-2-one, 7-((2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranosyl)oxy)-4-methyl-
- N-((2S,3R,4R,5S,6R)-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)tetrahydro-2H-pyran-3-yl)acetamide
- BDBM10848
- N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-3-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 7-((2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-GLUCOPYRANOSYL)-2-DEOXY-.BETA.-D-GLUCOPYRANOSYL)OXY)-4-METHYL-2H-1-BENZOPYRAN-2-ONE
- UNII-SYW68VG2T6
- MUF-diNAG
- HY-W040116
- 4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
- CS-W020856
-
- MDL: MFCD00082499
- Inchi: InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1
- Chiave InChI: UPSFMJHZUCSEHU-JYGUBCOQSA-N
- Sorrisi: CC1=CC(OC2=C1C=CC(O[C@H]3[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]4[C@H](NC(C)=O)[C@@H](O)[C@H](O)[C@H](O4)CO)[C@H](O3)CO)=C2)=O
Proprietà calcolate
- Massa esatta: 582.20600
- Massa monoisotopica: 582.206
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 41
- Conta legami ruotabili: 10
- Complessità: 994
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _2.9
- Superficie polare topologica: 223A^2
Proprietà sperimentali
- Densità: 1.5±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: 1000.7±65.0 °C at 760 mmHg
- Punto di infiammabilità: 559.0±34.3 °C
- Indice di rifrazione: 1.638
- Solubilità: DMF: 10 mg/mL, clear, colorless
- PSA: 226.48000
- LogP: -1.82630
- Pressione di vapore: 0.0±0.3 mmHg at 25°C
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - WGK Germania:3
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- CODICI DEL MARCHIO F FLUKA:10-21
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035015-25mg |
MUF-diNAG |
53643-12-2 | 98% | 25mg |
¥8190.00 | 2024-05-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-5mg |
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |
53643-12-2 | 98% | 5mg |
¥1947.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-216939-5 mg |
4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside, |
53643-12-2 | 5mg |
¥1,730.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-216939A-25 mg |
4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside, |
53643-12-2 | 25mg |
¥6,656.00 | 2023-07-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-1mg |
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |
53643-12-2 | 98% | 1mg |
¥972.00 | 2022-04-26 | |
TRC | M334420-2mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 2mg |
$144.00 | 2023-05-17 | ||
TRC | M334420-50mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 50mg |
$ 1598.00 | 2023-09-07 | ||
TRC | M334420-10mg |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |
53643-12-2 | 10mg |
$379.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94070-100mg |
4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside |
53643-12-2 | 100mg |
¥17428.0 | 2021-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-10mg |
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |
53643-12-2 | 98% | 10mg |
¥3292.00 | 2022-04-26 |
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Letteratura correlata
-
1. Back matter
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
53643-12-2 (4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose) Prodotti correlati
- 36476-29-6(4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside)
- 9001-67-6(Neuraminidase (9CI, ACI))
- 37067-30-4(4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-glucopyranoside)
- 40180-04-9(Tienilic acid)
- 114218-25-6(4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol)
- 1261997-12-9([1,1'-Biphenyl]-4-carboxylic acid, 5'-cyano-2'-fluoro-3-hydroxy-)
- 2387568-83-2((1S)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine)
- 2225126-67-8((1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride)
- 922075-74-9(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide)
- 1206824-76-1(tert-butyl N-(2-carbamoylpyrrol-1-yl)carbamate)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
